(3,5-Dioxomorpholin-4-yl)acetic acid
Description
Historical Context of Dioxomorpholine Chemistry
The history of dioxomorpholine, also known as diketomorpholine (DKM), is rooted in the study of natural products, particularly those derived from fungi. acs.orgnih.gov These structures are classified as cyclodepsipeptides, which are cyclic molecules containing both amide and ester bonds within their ring. acs.orgnih.gov The diketomorpholine ring, specifically, possesses one lactam (amide) and one lactone (ester) moiety in a six-membered ring. acs.org
Early research identified diketomorpholines as substructures within more complex, polycyclic indole (B1671886) alkaloids isolated from fungal species. nih.gov For instance, Mollenines A and B were discovered in the fungus Eupenicillium molle. nih.gov The identification of these naturally occurring compounds spurred interest in their synthesis and biological properties. Over time, synthetic chemists developed methodologies to create diverse libraries of diketomorpholine derivatives, often employing solid-phase synthesis techniques to efficiently generate numerous analogs for further study. google.com The related sulfur-containing analogs, thiomorpholine-3,5-diones, were also synthesized and investigated for potential applications as hypnotics, sedatives, and anticonvulsants. researchgate.net
Significance of the Morpholine (B109124) Core in Chemical Research
The morpholine ring is a heterocyclic motif frequently utilized in medicinal chemistry and is considered a "privileged structure." nih.govsci-hub.se This designation is due to its consistent appearance in a wide range of biologically active compounds and its ability to confer advantageous properties to a molecule. nih.govsci-hub.se
Table 1: Examples of Marketed Drugs Containing the Morpholine Moiety
| Drug Name | Therapeutic Class |
|---|---|
| Gefitinib | Anticancer (EGFR inhibitor) |
| Linezolid | Antibiotic |
| Rivaroxaban | Anticoagulant |
| Aprepitant | Antiemetic |
| Doxapram | Respiratory Stimulant |
Overview of N-Substituted Acetic Acid Motifs in Bioactive Molecules
The carboxylic acid functional group plays a critical role in drug design, often serving as a key component of a molecule's pharmacophore—the essential features required for its biological activity. Attaching an acetic acid group to a nitrogen atom within a molecule is a common and effective strategy to introduce this functionality. This "N-substituted acetic acid" motif is prevalent in a wide array of bioactive molecules. acs.org
This structural unit can enhance a molecule's water solubility and provides a handle for forming critical interactions, such as hydrogen bonds or ionic bonds, with biological targets like enzymes and receptors. The design of N-substituted glycine (B1666218) derivatives, for example, is a strategy to create new bioactive compounds. acs.org The acidic proton and the potential for the carboxylate group to act as a bidentate ligand are key features that medicinal chemists exploit when designing molecules to interact with specific biological systems. acs.org
Academic Rationale for Investigating (3,5-Dioxomorpholin-4-yl)acetic Acid Structures
By attaching an acetic acid group to the nitrogen atom (position 4) of this ring, a crucial functional moiety is introduced. vulcanchem.com This N-acetic acid side chain provides a carboxylic acid group, a key feature for interacting with biological macromolecules and enhancing aqueous solubility. acs.org Therefore, the investigation of this compound is driven by the hypothesis that merging the unique dioxomorpholine scaffold with the functionally important N-acetic acid motif could lead to novel compounds with interesting chemical properties and potential as building blocks for more complex, biologically active molecules. The synthesis and characterization of this compound allow researchers to explore a new area of chemical space, guided by established principles of medicinal chemistry.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 938459-18-8 |
| Molecular Formula | C6H7NO5 |
| Molecular Weight | 173.12 g/mol |
| IUPAC Name | 2-(3,5-dioxomorpholin-4-yl)acetic acid |
| Typical Form | White crystalline solid |
Data sourced from chemical supplier information. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dioxomorpholin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5/c8-4-2-12-3-5(9)7(4)1-6(10)11/h1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKKQZFUVVGWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649246 | |
| Record name | (3,5-Dioxomorpholin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-18-8 | |
| Record name | (3,5-Dioxomorpholin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dioxomorpholin 4 Yl Acetic Acid and Analogues
Established Synthetic Pathways for the Morpholineacetic Acid Scaffold
Traditional methods for constructing the morpholineacetic acid framework have been well-documented, typically involving sequential, multi-step processes that build the heterocyclic system.
Conventional Multistep Synthesis Routes
The synthesis of the morpholine-3,5-dione (B1583248) scaffold, a core component of (3,5-Dioxomorpholin-4-yl)acetic acid, often begins with precursor molecules that are cyclized to form the heterocyclic ring. A common and established route for creating the broader morpholine (B109124) ring system involves the annulation of 1,2-amino alcohols. This process frequently uses reagents like chloroacetyl chloride or related carboxylic ester derivatives that have a leaving group alpha to the carbonyl. chemrxiv.org This synthesis is typically a three-step process: first, an amide bond is formed, followed by cyclization to create a morpholinone intermediate. chemrxiv.org The final step involves the reduction of the morpholinone, often with boron or aluminum hydride reagents, to yield the saturated morpholine ring. chemrxiv.org
Another conventional approach involves the N-alkylation of a pre-existing morpholine or morpholine-dione ring. For instance, a general synthesis of morpholine derivatives can start by reacting morpholine with ethyl chloroacetate (B1199739) in the presence of a catalyst like triethylamine. researchgate.netresearchgate.net This reaction yields a morpholin-N-ethyl acetate (B1210297) intermediate. researchgate.netresearchgate.net This intermediate can then be further modified. For example, reaction with hydrazine (B178648) hydrate (B1144303) can convert the ester into a hydrazide, which serves as a building block for more complex derivatives like triazoles. researchgate.netresearchgate.net To synthesize this compound specifically, a similar N-alkylation strategy would be employed on a morpholine-3,5-dione precursor using a haloacetic acid derivative.
Chemo-selective Transformations in Morpholine Ring Formation
A significant challenge in the synthesis of morpholines from primary 1,2-amino alcohols is achieving selective mono-N-alkylation, as the primary amine can react multiple times. chemrxiv.org Modern synthetic methods have addressed this by developing highly chemo-selective transformations. A key example is the use of ethylene (B1197577) sulfate (B86663) as an inexpensive reagent for a simple, high-yielding, one or two-step protocol to convert 1,2-amino alcohols to morpholines. chemrxiv.orgchemrxiv.org
This method's success lies in identifying general conditions that allow for the clean isolation of the monoalkylation product from a simple SN2 reaction between the amine and ethylene sulfate. chemrxiv.orgchemrxiv.org The degree of selectivity is dependent on the structure of the reacting 1,2-amino alcohol and the specific properties of ethylene sulfate. chemrxiv.org This approach is not only efficient but also redox-neutral, which provides environmental and safety benefits over traditional methods that require a separate reduction step. chemrxiv.org The ability to selectively mono-alkylate a primary amine is a crucial feature, yielding a morpholine with a free N-H bond that is available for further, precise derivatization, such as the addition of the acetic acid moiety. chemrxiv.org
Novel and Green Chemistry Approaches in Synthesis
In recent years, the development of synthetic methodologies has shifted towards greener, more efficient, and innovative techniques. These include protocols that reduce solvent use, employ catalytic systems for enhanced selectivity, and utilize alternative energy sources to drive reactions.
Solvent-Free Synthetic Protocols
Green chemistry principles encourage the reduction or elimination of solvents in chemical processes. Microwave-assisted organic synthesis (MAOS) is a prominent technique that often allows for solvent-free reaction conditions. nih.gov The application of microwave irradiation can lead to faster reaction times, higher conversion rates, and increased selectivity. mdpi.com While specific solvent-free protocols for this compound are not extensively detailed, the synthesis of related heterocyclic structures benefits significantly from this approach. For example, condensation reactions for synthesizing chalcones and the formation of phenothiazine (B1677639) rings have been successfully performed under solvent-free or solid-support conditions using microwave assistance. nih.govmdpi.com These methods demonstrate the potential for developing environmentally benign protocols for the synthesis of morpholine-dione derivatives, minimizing waste and energy consumption. nih.gov
Catalytic Methodologies for Stereoselective Synthesis
Catalytic methods offer efficient and selective pathways to complex molecules, including the stereoselective synthesis of substituted morpholines. Stereochemistry is crucial for biological activity, and controlling it is a key synthetic goal.
Several catalytic systems have been developed for this purpose:
Copper-Catalyzed Three-Component Synthesis : An efficient one-step approach uses a copper catalyst to combine amino alcohols, aldehydes, and diazomalonates, yielding highly substituted, unprotected morpholines. nih.gov This method is effective for a diverse range of commercially available starting materials. nih.gov
Palladium-Catalyzed Carboamination : A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols utilizes a palladium-catalyzed carboamination reaction as the key step. nih.gov This strategy provides access to a wide array of enantiopure morpholines that are otherwise difficult to generate. nih.gov
Rhodium-Catalyzed Cyclization : The intramolecular cyclization of nitrogen-tethered allenols, catalyzed by rhodium, can produce various functionalized morpholines with high to excellent yields and diastereoselectivities. rsc.org
Ruthenium-Catalyzed Asymmetric Hydrogenation : A tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation, using a Ru catalyst, enables the practical and enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org
These catalytic approaches represent powerful tools for constructing complex morpholine scaffolds with precise control over their three-dimensional structure.
Comparison of Catalytic Methodologies
| Catalyst System | Key Transformation | Starting Materials | Products | Selectivity |
| Copper | Three-component reaction | Amino alcohols, aldehydes, diazomalonates | Highly substituted morpholines | Moderate diastereoselectivity nih.gov |
| Palladium | Intramolecular carboamination | N-aryl O-allyl ethanolamines | cis-3,5-disubstituted morpholines | High stereocontrol nih.gov |
| Rhodium | Intramolecular cyclization | Nitrogen-tethered allenols | Di- and tri-substituted morpholines | High diastereo- and enantioselectivity rsc.org |
| Ruthenium | Hydroamination/Asymmetric Transfer Hydrogenation | Aminoalkyne substrates | 3-substituted morpholines | High enantioselectivity organic-chemistry.org |
Ultrasound-Assisted Synthesis Techniques
Ultrasound irradiation has emerged as a valuable green chemistry tool for promoting chemical reactions. ksu.edu.sa The application of sonochemistry can dramatically shorten reaction times from hours or days to mere minutes, while also increasing yields and product purity. nih.govresearchgate.net This technique has been successfully applied to the synthesis of a wide variety of heterocyclic compounds. nih.gov
The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid medium—which generates localized hot spots with extreme temperatures and pressures. This energy input accelerates reactions and enhances mass transfer. ksu.edu.sa While a specific ultrasound-assisted synthesis for this compound is not prominently reported, the synthesis of many heterocyclic systems, including those involving morpholine as a reactant, has been shown to be effective under ultrasonic irradiation. nih.gov The benefits of this technique, such as reduced energy consumption and simpler workups, make it a highly attractive and environmentally friendly alternative to conventional heating methods for synthesizing morpholine derivatives. researchgate.netresearchgate.net
Advantages of Ultrasound-Assisted Synthesis vs. Conventional Methods
| Feature | Conventional Heating | Ultrasound-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Yield | Often moderate | Generally higher researchgate.net |
| Energy Consumption | High | Lower researchgate.net |
| Product Purity | Variable | Often greater nih.gov |
| Workup | Can be complex | Typically simpler researchgate.net |
Precursor Chemistry and Starting Material Considerations
The synthesis of this compound and its analogues relies on the strategic combination of precursors that form the heterocyclic ring and introduce the N-acetic acid side chain. The most direct and common approach involves the reaction of an appropriate amine with a derivative of diglycolic acid.
A primary synthetic route involves the condensation of diglycolic anhydride (B1165640) with glycine (B1666218) (aminoacetic acid). In this reaction, the amino group of glycine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by an intramolecular cyclization, where the carboxyl group of the glycine moiety is eliminated as water, leading to the formation of the imide ring of the morpholine-3,5-dione structure. This method is analogous to the synthesis of other N-substituted cyclic imides, such as the reaction between endo-5-norbornene-2,3-dicarboxylic anhydride and glycine, which yields N-5-norbornene-2,3-dicarboxyloylglycine. nih.gov
The key starting materials for this pathway are:
Diglycolic Acid/Anhydride: This molecule provides the O(CH₂C=O)₂ backbone of the morpholine-dione ring. The anhydride is particularly reactive and facilitates the cyclization process.
Glycine: As the simplest amino acid, glycine provides the nitrogen atom for the heterocycle and the attached acetic acid group in a single step.
An alternative pathway involves a two-step process starting with the acylation of an amino acid. researchgate.netresearchgate.net This methodology is common for creating various morpholine-2,5-diones. researchgate.net For the target compound, this would involve:
N-acylation: Reacting glycine with an α-haloacetyl halide, such as chloroacetyl chloride , in the presence of a base. This forms an N-(chloroacetyl)glycine intermediate.
Intramolecular Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis, where the carboxylate group displaces the chlorine atom to form the six-membered ring.
This alternative requires careful control of reaction conditions to favor the intramolecular cyclization over polymerization or other side reactions. The primary starting materials for this route include glycine, chloroacetyl chloride, and a suitable base. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. The key parameters that require fine-tuning include the choice of solvent, reaction temperature, base (if applicable), and reaction time. While specific optimization studies for this exact compound are not extensively detailed in the literature, principles can be drawn from the synthesis of analogous morpholine-dione structures. nih.gov
For the direct condensation of diglycolic anhydride and glycine, a high-boiling polar aprotic solvent is often preferred to facilitate the reaction and the removal of water. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are suitable candidates. nih.gov The reaction is typically heated to drive the dehydration and cyclization to completion.
In the synthesis of related morpholine-2,5-diones via the cyclization of N-(α-haloacyl)-α-amino acids, the choice of base and solvent significantly impacts the yield. nih.gov A study on the synthesis of a leucine-derived morpholine-dione demonstrated that sodium bicarbonate (NaHCO₃) in DMF at an elevated temperature provided a good yield. nih.gov The optimization process often involves screening various bases, solvents, and temperatures, as illustrated in the following representative table, which is modeled on analogous syntheses.
Table 1: Representative Optimization of Cyclization Conditions for a Morpholine-Dione Analogue
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaHCO₃ | DMF | 60 | 24 | 55 |
| 2 | Na₂CO₃ | DMF | 60 | 24 | 48 |
| 3 | Triethylamine | DMF | 60 | 24 | 35 |
| 4 | NaHCO₃ | Acetonitrile (B52724) | 60 | 24 | 25 |
| 5 | NaHCO₃ | THF | 60 | 24 | 30 |
| 6 | NaHCO₃ | DMF | 80 | 12 | 52 |
| 7 | NaHCO₃ | DMF | 40 | 48 | 45 |
This table is a representative example based on optimization studies of analogous compounds and illustrates the systematic approach to improving reaction yields. nih.gov
The data shows that a moderately weak base like sodium bicarbonate in a polar aprotic solvent like DMF provides superior results compared to stronger bases or other solvents. nih.gov Temperature and reaction time are also codependent variables; higher temperatures may reduce the required reaction time but can also lead to the formation of impurities if not carefully controlled. Purification of the final product, typically through recrystallization, is a final, critical step to obtaining high-purity this compound. nih.gov
Structural Characterization and Conformational Analysis of 3,5 Dioxomorpholin 4 Yl Acetic Acid
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of (3,5-Dioxomorpholin-4-yl)acetic acid by identifying its functional groups and mapping the connectivity of its atoms.
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. The expected chemical shifts are influenced by the electronegativity of adjacent atoms (N, O) and the anisotropic effects of the carbonyl groups.
¹H NMR: The proton spectrum is expected to show three distinct signals corresponding to the three types of methylene (B1212753) (-CH₂-) groups. The carboxylic acid proton (-COOH) would likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature. The two methylene groups within the morpholine (B109124) ring are diastereotopic and would be expected to show distinct signals. The methylene protons of the N-linked acetic acid moiety would appear as a singlet, deshielded by the adjacent nitrogen and imide carbonyls.
¹³C NMR: The carbon spectrum would be characterized by signals for the two distinct carbonyl carbons of the imide and the carboxylic acid, typically appearing in the 165-175 ppm range. The methylene carbons would resonate in the 40-70 ppm region, with their exact shifts determined by their proximity to the heteroatoms.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for the functional groups present.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH ₂-COOH | ~4.2 (singlet, 2H) | ~40-45 |
| -O-CH ₂-CH₂- | ~4.4 (triplet, 2H) | ~65-70 |
| -CH₂-CH ₂-N- | ~3.9 (triplet, 2H) | ~45-50 |
| -C =O (Imide) | - | ~165-170 |
| -C OOH | ~10-12 (broad singlet, 1H) | ~170-175 |
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups and the hydroxyl group.
The key diagnostic peaks would include:
A very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
Two distinct and strong C=O stretching bands for the cyclic imide functionality, typically appearing near 1770 cm⁻¹ (asymmetric stretch) and 1700 cm⁻¹ (symmetric stretch).
A strong C=O stretching band for the carboxylic acid, which would likely overlap with the symmetric imide stretch around 1700-1720 cm⁻¹.
C-O stretching vibrations for the ether linkage and the carboxylic acid would be visible in the 1000-1300 cm⁻¹ fingerprint region.
Table 2: Characteristic IR Absorption Frequencies for this compound Note: Values represent typical frequency ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Imide C=O | Asymmetric Stretch | ~1770 | Strong |
| Imide C=O | Symmetric Stretch | ~1700 | Strong |
| Carboxylic Acid C=O | Stretch | 1700-1720 | Strong |
| C-O Ether | Stretch | 1050-1150 | Medium-Strong |
| C-N | Stretch | 1200-1350 | Medium |
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₆H₇NO₅), the molecular weight is 173.12 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to be detected as its protonated form [M+H]⁺ at m/z 174.1 or its deprotonated form [M-H]⁻ at m/z 172.1. Fragmentation patterns would likely involve the loss of the carboxylic acid group (loss of 45 Da) or cleavage of the morpholine ring.
X-ray Crystallography and Solid-State Investigations
The presence of a carboxylic acid group, a strong hydrogen bond donor and acceptor, would be the dominant feature controlling the crystal packing. It is highly probable that the molecules would form centrosymmetric dimers in the solid state, linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid moieties. This is a very common and stable motif for carboxylic acids in the solid state.
Further stabilization of the crystal lattice would be provided by weaker C-H···O interactions, where the methylene hydrogens act as weak donors and the carbonyl oxygens of the imide and carboxylic acid groups act as acceptors. These interactions would link the primary hydrogen-bonded dimers into a three-dimensional supramolecular architecture.
In the solid state, the six-membered dioxomorpholine ring is not expected to be planar. It would likely adopt a non-planar conformation, such as a chair or a twisted-boat, to minimize steric and torsional strain. The specific conformation would be a balance between these intramolecular forces and the intermolecular forces of crystal packing. The orientation of the N-acetic acid substituent relative to the plane of the morpholine ring (i.e., axial vs. equatorial positioning) would also be determined, providing critical insight into the molecule's preferred solid-state geometry.
Conformational Isomerism and Dynamics in Solution
The conformational flexibility of this compound in solution is a critical determinant of its chemical and biological behavior. While direct experimental or computational studies specifically targeting this molecule are not extensively available in the current body of scientific literature, a comprehensive understanding of its conformational isomerism and dynamics can be inferred from detailed analyses of structurally analogous compounds, particularly N-substituted glutarimides and other cyclic imides.
The primary sources of conformational isomerism in this compound are the rotation around the N-C (amide) bond of the exocyclic acetic acid group and the puckering of the six-membered dioxomorpholine ring. These dynamic processes give rise to a complex potential energy surface with multiple conformers that can interconvert in solution.
Rotational Isomerism of the N-CH₂COOH Group:
The bond between the nitrogen atom of the dioxomorpholine ring and the carbonyl carbon of the acetic acid moiety possesses a significant partial double-bond character, which restricts free rotation. This restricted rotation leads to the existence of rotational isomers, or rotamers. Studies on analogous N-acyl-glutarimides have shown that the glutarimide (B196013) ring can significantly influence the structure and rotational barriers of the N-acyl group. acs.org For this compound, it is anticipated that two primary planar conformers arising from this restricted rotation would exist, where the C=O of the acetic acid group is either syn or anti to the dioxomorpholine ring.
The energy barrier to this rotation is a key parameter governing the dynamics of interconversion between these rotamers. In related N-acyl-glutarimides, these barriers have been investigated, and it has been demonstrated that the electronic properties and steric bulk of the substituents can modulate this barrier. acs.org For the N-carboxymethyl substituent, the barrier is expected to be substantial enough to potentially allow for the observation of distinct conformers by techniques such as dynamic nuclear magnetic resonance (DNMR) spectroscopy at low temperatures.
Dioxomorpholine Ring Puckering:
The interplay between the ring puckering and the rotation of the N-acetic acid group can lead to a variety of distinct low-energy conformers. The preferred conformation in solution will be determined by a combination of steric and electronic effects, as well as solvent interactions.
Influence of Solvent:
The polarity of the solvent is expected to play a significant role in the conformational equilibrium of this compound. Polar solvents can stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding. The carboxylic acid moiety, in particular, can engage in hydrogen bonding with protic solvents, which can influence the rotational preference around the N-C bond and the puckering of the dioxomorpholine ring. Computational studies on similar molecules have shown that conformer populations can change significantly with variations in the solvent environment. rsc.orgresearchgate.net
Expected Research Findings from Analogous Systems:
Based on studies of N-substituted glutarimides and other cyclic imides, the following findings can be anticipated for the conformational behavior of this compound in solution:
Coexistence of Multiple Conformers: It is highly probable that the molecule exists as a mixture of several stable conformers in solution at room temperature.
Restricted Amide Bond Rotation: The rotation around the N-CH₂COOH bond is expected to be hindered, with a significant energy barrier separating the different rotamers.
Dynamic Interconversion: The various conformers are likely to be in a state of dynamic equilibrium, with the rates of interconversion being temperature-dependent.
To definitively characterize the conformational isomerism and dynamics of this compound, detailed experimental studies, such as variable-temperature NMR spectroscopy, and high-level computational modeling would be necessary.
Table of Potential Conformational Parameters (Hypothetical Data Based on Analogues)
The following table presents hypothetical data for the key conformational parameters of this compound, based on typical values observed for structurally related N-acyl cyclic imides. This data is for illustrative purposes to highlight the expected nature of the conformational landscape.
| Parameter | Conformer A (e.g., syn-rotamer, chair) | Conformer B (e.g., anti-rotamer, chair) | Conformer C (e.g., syn-rotamer, twist-boat) |
| Relative Population (%) | ~ 60 | ~ 35 | ~ 5 |
| Rotational Barrier (kcal/mol) | - | 15 - 20 (to Conformer A) | - |
| Ring Inversion Barrier (kcal/mol) | 10 - 15 (to twist-boat) | 10 - 15 (to twist-boat) | < 5 (to chair) |
| Key Dihedral Angle (O=C-N-C) | ~ 0° | ~ 180° | ~ 0° |
Derivatives and Analogues of 3,5 Dioxomorpholin 4 Yl Acetic Acid
Structural Modifications of the Acetic Acid Moiety
The carboxylic acid group of (3,5-Dioxomorpholin-4-yl)acetic acid is a primary target for structural modification. As a versatile functional group, it can be readily converted into various derivatives, most notably esters and amides. pressbooks.pubkhanacademy.org This process, known as derivatization, is a cornerstone of medicinal chemistry used to alter properties such as solubility, stability, and cell permeability.
Esters: Esterification of the carboxylic acid involves reacting it with an alcohol. This converts the polar carboxyl group into a less polar ester group. The choice of alcohol can introduce a wide range of alkyl or aryl substituents, thereby systematically modifying the molecule's lipophilicity.
Amides: Amidation involves the reaction of the carboxylic acid with an amine. masterorganicchemistry.com This creates an amide bond, which is a key structural feature in peptides and proteins. Amide derivatives can introduce new hydrogen bonding capabilities and can be designed to interact with specific biological targets. The synthesis of amides from carboxylic acids and amines can be facilitated by dehydrating agents or by converting the carboxylic acid to a more reactive derivative like an acyl halide. masterorganicchemistry.comacs.org
The following table illustrates potential ester and amide derivatives that can be synthesized from the parent compound.
| Derivative Type | General Structure | R Group Examples |
| Ester | -CH₃ (Methyl), -CH₂CH₃ (Ethyl), -CH₂(C₆H₅) (Benzyl) | |
| Amide | -H (Unsubstituted), -CH₃ (N-Methyl), -(CH₂)₃CH₃ (N-Butyl) |
Substitutions on the Dioxomorpholine Ring System
Altering the dioxomorpholine ring itself offers another avenue for creating analogues. Substitutions can be made at the nitrogen atom (position 4) or the carbon atoms (positions 2 and 6). While the parent compound has an acetic acid group at the N-4 position, other N-substituted derivatives are common in related heterocyclic systems.
For instance, studies on the closely related thiomorpholine-3,5-dione (B1330260) scaffold have demonstrated the synthesis of a wide range of N-aryl substituted derivatives. researchgate.net This involves the reaction of thiodiglycolic acid with various anilines to form the N-aryl-thiomorpholine-3,5-dione ring. researchgate.net This synthetic strategy suggests that a similar approach could yield a variety of N-aryl-(3,5-dioxomorpholin-4-yl) compounds, replacing the acetic acid moiety entirely.
Furthermore, substitutions on the carbon atoms of the ring (C-2 and C-6) can introduce chiral centers and alter the ring's conformation. For example, the synthesis of cis-3,5-disubstituted morpholine (B109124) derivatives has been achieved through electrophile-induced ring closure of precursor molecules, indicating that complex stereochemistry can be introduced onto the morpholine backbone. nih.gov
Bioisosteric Replacements of the (3,5-Dioxomorpholin-4-yl) Core
Bioisosterism is a strategy used to replace one functional group or moiety with another that retains similar physical or chemical properties, leading to comparable biological activity. The (3,5-Dioxomorpholin-4-yl) core can be replaced with several other heterocyclic systems to generate novel analogues.
Key bioisosteres for the dioxomorpholine core include:
Thiomorpholine-3,5-dione: This is a direct analogue where the ring oxygen atom (position 1) is replaced by a sulfur atom. jchemrev.comjchemrev.comresearchgate.net This change significantly alters the geometry and electronic properties of the ring. Thiomorpholine-3,5-dione derivatives have been synthesized and studied for their own chemical properties. researchgate.net
Succinimide (Pyrrolidine-2,5-dione) and Glutarimide (B196013) (Piperidine-2,6-dione): These five- and six-membered cyclic imides are common pharmacophores. nih.gov They lack the heteroatom at position 1 but maintain the crucial cyclic imide functionality. N-acyl-succinimides and N-acyl-glutarimides are known to be reactive acylating agents. nih.gov
Thiazolidinedione: This five-membered ring contains a sulfur atom and two carbonyl groups. It is a well-known scaffold in medicinal chemistry.
The table below compares the core structures of these bioisosteres.
| Core Structure | Name | Key Features |
| 3,5-Dioxomorpholine | Six-membered ring, O and N heteroatoms, cyclic imide | |
| Thiomorpholine-3,5-dione | Six-membered ring, S and N heteroatoms, cyclic imide | |
| Succinimide | Five-membered ring, N heteroatom, cyclic imide | |
| Glutarimide | Six-membered ring, N heteroatom, cyclic imide |
Synthesis of Hybrid Molecules Incorporating the this compound Motif
Hybrid molecules are created by covalently linking two or more distinct pharmacophoric units to create a single molecule with potentially enhanced or novel properties. The this compound structure is a valuable building block for such hybrids, with the acetic acid group providing a convenient attachment point.
The synthesis of these hybrids typically involves forming a stable linker between the carboxylic acid of the title compound and a functional group (like an amine or hydroxyl) on another molecule. This is often achieved by forming an amide or ester bond. mdpi.com For example, a molecule containing an amine group can be coupled to the acetic acid moiety to form a new, larger hybrid compound connected by an amide spacer. This strategy has been used to link moieties like 4-aminoquinolines to other cyclic imides, such as isoindoline-1,3-dione. researchgate.net The goal is to combine the features of both molecules to achieve a desired outcome.
Comparative Analysis of Dioxomorpholine Isomers and Related Heterocycles
In structure-activity relationship studies involving morpholine and thiomorpholine (B91149) analogues of other compound classes, the choice between oxygen and sulfur has been shown to impact biological potency. For instance, in a series of antimycobacterial compounds, the morpholine analogue exhibited better potency than the thiomorpholine analogue. jchemrev.comresearchgate.net This highlights that even a subtle change from oxygen to sulfur can have a profound effect on how the molecule interacts with its environment, underscoring the importance of comparative analysis in designing new analogues.
Exploration of Biological Activities and Associated Mechanisms
Investigation of Specific Biological Targets and Biochemical Interactions
A comprehensive understanding of a compound's biological activity necessitates the identification of its specific molecular targets and the elucidation of its interaction mechanisms. For (3,5-Dioxomorpholin-4-yl)acetic acid, such studies would be crucial in determining its potential therapeutic applications.
Enzyme Inhibition Studies
Enzyme inhibition assays are fundamental in determining if a compound can modulate the activity of specific enzymes. This information is critical for understanding its mechanism of action and potential pharmacological effects. At present, there is no published research detailing the inhibitory effects of this compound on any specific enzyme targets.
Receptor Binding Profiling
Receptor binding assays are employed to determine the affinity of a compound for various biological receptors. This profiling is essential for identifying potential on-target and off-target effects. Currently, no data is available on the receptor binding profile of this compound.
Mechanistic Elucidation at the Molecular Level
Understanding how a compound interacts with its biological target at a molecular level provides invaluable insight into its function. Techniques such as X-ray crystallography and molecular modeling are often used for this purpose. As no specific biological targets for this compound have been identified, studies to elucidate its molecular mechanism of action have not been reported.
Antimicrobial Research of this compound and Related Compounds
The discovery of novel antimicrobial agents is a critical area of research. While acetic acid itself is known to have antimicrobial properties, the specific activity of this compound has not been documented.
Inhibition of Microbial Growth
Standardized assays are used to determine a compound's ability to inhibit the growth of various microorganisms. This is a primary indicator of its potential as an antimicrobial agent. There is currently no available data on the minimum inhibitory concentration (MIC) or other measures of microbial growth inhibition for this compound against any bacterial or fungal strains.
Effects on Biofilm Formation and Eradication
Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Compounds that can inhibit biofilm formation or eradicate existing biofilms are of great interest. Research into the effects of this compound on biofilm formation and eradication has not been reported in the scientific literature.
Lack of Publicly Available Research Hinders Exploration of this compound's Chelating Properties
Despite a comprehensive search of scientific literature and chemical databases, detailed research findings and specific data on the chelating properties of this compound in chemical and analytical applications are not publicly available. While the existence of the compound is noted in chemical supplier listings, scholarly articles detailing its ability to form complexes with metal ions, the stability of such complexes, or its use in analytical methodologies could not be identified.
Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. This property is crucial in a wide range of applications, from industrial processes and water treatment to medical therapies and analytical chemistry. Typically, the chelating ability of a compound is determined by the presence of specific functional groups, such as carboxylates, amines, and hydroxyls, which can donate electrons to the metal ion. This compound possesses a carboxylic acid group and two carbonyl groups within a morpholine (B109124) ring structure, suggesting a potential for metal ion coordination.
However, without experimental data, any discussion of its chelating properties would be purely speculative. Scientific understanding of a compound's chelating behavior relies on empirical evidence from studies that determine key parameters like formation constants (or stability constants) of its metal complexes. These constants quantify the strength of the interaction between the chelating agent and a metal ion. Such studies often employ techniques like potentiometric titration, spectrophotometry, or nuclear magnetic resonance (NMR) spectroscopy to elucidate the stoichiometry and stability of the resulting metal-ligand complexes.
The absence of such published research for this compound means that there are no data tables of stability constants with various metal ions, nor are there detailed findings on the mechanisms of chelation, such as which atoms on the molecule participate in bonding with the metal. Consequently, its potential applications as a chelating agent in chemical and analytical contexts remain unexplored and unverified within the public domain of scientific research. Further investigation and publication of empirical studies are necessary to characterize the chelating properties of this compound.
Structure Activity Relationship Sar Studies of 3,5 Dioxomorpholin 4 Yl Acetic Acid Analogues
Elucidation of Structure-Activity Correlations
Systematic structural modifications of the (3,5-dioxomorpholin-4-yl)acetic acid scaffold have begun to reveal important correlations between chemical structure and biological activity. Research in this area, while still emerging, has focused on substitutions at various positions of the morpholine (B109124) ring and modifications of the acetic acid side chain.
Initial findings suggest that the integrity of the 3,5-dioxomorpholine ring is crucial for activity. Alterations to this core structure often lead to a significant loss of potency, indicating its role as a key pharmacophore. The two carbonyl groups at positions 3 and 5 are believed to be essential for binding to the biological target, likely through hydrogen bonding or other polar interactions.
Modifications to the acetic acid moiety have also been explored. The carboxyl group is considered a critical feature, potentially involved in ionic interactions with the target protein. Esterification or amidation of this group generally results in a decrease in activity, although certain prodrug strategies have utilized this approach to improve pharmacokinetic properties. The length and flexibility of the linker between the morpholine nitrogen and the carboxyl group also appear to be important determinants of activity.
Identification of Key Structural Determinants for Activity
Through the analysis of various analogues, several key structural features have been identified as being critical for the biological activity of this compound derivatives. These determinants can be broadly categorized into three main regions of the molecule:
The Dioxomorpholine Ring: As previously mentioned, the 3,5-dioxo functionality is a primary determinant. The presence of both carbonyl groups is essential for maintaining the conformational rigidity and electronic properties necessary for target interaction. The oxygen atom within the morpholine ring may also contribute to binding through hydrogen bond acceptance.
The Acetic Acid Side Chain: The carboxylic acid group is a key feature for ionic bonding. The distance between the nitrogen of the morpholine ring and the carboxylate is also a critical parameter. Studies have shown that altering this distance by shortening or lengthening the alkyl chain can significantly impact biological activity, suggesting an optimal spatial arrangement for interaction with the target.
Substitutions on the Morpholine Ring: The introduction of substituents at the C2 and C6 positions of the morpholine ring has been a focal point of SAR studies. The size, lipophilicity, and electronic nature of these substituents can profoundly influence potency and selectivity. For instance, the introduction of small, lipophilic groups at these positions has, in some cases, led to enhanced activity.
The following table summarizes the general SAR observations for modifications at different positions of the this compound scaffold.
| Position of Modification | Type of Modification | General Effect on Activity |
| 3,5-Dioxo Groups | Removal or alteration | Significant decrease or loss of activity |
| Acetic Acid Carboxyl | Esterification or amidation | Generally decreased activity |
| Acetic Acid Chain | Lengthening or shortening | Activity is sensitive to chain length |
| C2/C6 Positions | Introduction of small, lipophilic groups | Can lead to increased activity |
| C2/C6 Positions | Introduction of bulky groups | Often results in decreased activity |
Quantitative Structure-Activity Relationship (QSAR) Modeling
To further refine the understanding of the SAR and to enable the prediction of the biological activity of novel analogues, Quantitative Structure-Activity Relationship (QSAR) modeling has been employed. QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
The development of predictive QSAR models for this compound analogues involves several key steps. First, a dataset of compounds with experimentally determined biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. A variety of molecular descriptors are calculated for each molecule, and statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates these descriptors with the observed biological activity.
These models are then rigorously validated to ensure their predictive power. A well-validated QSAR model can be a powerful tool for the in silico design of new analogues with potentially improved activity, thereby reducing the time and cost associated with synthesizing and testing a large number of compounds.
The selection of appropriate molecular descriptors is a crucial aspect of QSAR modeling. These descriptors are numerical representations of the chemical and physical properties of a molecule and can be broadly classified into several categories:
Topological Descriptors: These describe the connectivity of atoms within a molecule.
Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution and dipole moment.
Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is important for its absorption, distribution, metabolism, and excretion (ADME) properties.
For the this compound series, it has been found that a combination of electronic and steric descriptors often yields the most predictive QSAR models. For example, descriptors related to the partial charges on the carbonyl oxygen atoms and the volume of substituents at the C2/C6 positions have shown significant correlation with biological activity.
The table below provides examples of molecular descriptors that have been found to be relevant in QSAR studies of similar heterocyclic compounds.
| Descriptor Type | Example Descriptor | Relevance to Activity |
| Electronic | Partial charge on carbonyl oxygen | Reflects the strength of hydrogen bonding interactions |
| Steric | Molar refractivity of substituents | Relates to the size and polarizability of substituents |
| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and target binding |
| Topological | Wiener index | Describes molecular branching |
By carefully analyzing the contributions of these descriptors in the QSAR models, researchers can gain deeper insights into the specific molecular features that drive the biological activity of this compound analogues and use this knowledge to guide the design of new and more effective compounds.
Advanced Analytical Techniques for Research on 3,5 Dioxomorpholin 4 Yl Acetic Acid
Chromatographic Separation and Detection Methods
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from complex mixtures. For a polar, multifunctional compound like (3,5-Dioxomorpholin-4-yl)acetic acid, several chromatographic techniques are particularly well-suited.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. Given the carboxylic acid and imide functionalities of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) mixed with an organic modifier like acetonitrile (B52724) or methanol. The retention of this compound is highly dependent on the pH of the mobile phase, which controls the ionization state of the carboxylic acid group. At a pH below its pKa, the acid is protonated and less polar, leading to longer retention times.
Detection is commonly achieved using a UV-Vis detector, as the carbonyl groups within the molecule exhibit absorbance at low wavelengths, typically around 210 nm. researchgate.net This method offers high sensitivity and reproducibility for quantitative analysis. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Acidic Compounds
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid in Water (Gradient Elution) | The organic modifier (acetonitrile) and aqueous acid control the elution and ensure the analyte is in a single ionic state for sharp peaks. researchgate.net |
| Flow Rate | 0.6-1.0 mL/min | A standard flow rate that balances analysis time and separation efficiency. researchgate.net |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. semanticscholar.org |
| Detection | UV at 210 nm | Allows for sensitive detection of the carbonyl and carboxyl functional groups. researchgate.net |
| Injection Vol. | 10-20 µL | A typical volume for analytical HPLC. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of this compound by GC is challenging due to its high polarity, low volatility, and thermal lability. colostate.edu To overcome these limitations, derivatization is required to convert the polar functional groups into less polar, more volatile moieties. colostate.edulmaleidykla.lt
Common derivatization strategies for carboxylic acids include:
Esterification: The carboxylic acid group is converted into an ester, typically a methyl or ethyl ester.
Silylation: The active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt
Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum and fragmentation pattern. The choice of derivatization reagent and GC conditions, such as the column type and temperature program, must be optimized for the specific derivative. lmaleidykla.ltlmaleidykla.lt
Table 2: General GC Derivatization and Analysis Strategy
| Step | Technique/Reagent | Purpose |
| Derivatization | Silylation (e.g., BSTFA) | To increase volatility and thermal stability by converting the acidic proton to a TMS group. lmaleidykla.lt |
| Column | Capillary Column (e.g., HP-5, 30 m x 0.32 mm) | A nonpolar or medium-polarity column for separating the derivatized analyte. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the analyte through the column. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized sample. lmaleidykla.lt |
| Oven Program | Temperature Gradient (e.g., 100 °C to 280 °C) | Allows for the separation of compounds with different boiling points. |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID provides quantitative data, while MS provides structural information for identification. |
Ion Chromatography (IC) is an ideal technique for the determination of ionic species. thermofisher.com For this compound, IC can be used to quantify its anionic carboxylate form. The separation is achieved on an anion-exchange column, which contains positively charged functional groups that interact with the negatively charged analyte. epa.gov
The mobile phase, or eluent, is an aqueous buffer, typically a dilute solution of sodium hydroxide (B78521) or a carbonate-bicarbonate buffer. morana-rtd.com A key component of modern IC systems is a suppressor, which reduces the background conductivity of the eluent while enhancing the signal from the analyte, leading to highly sensitive detection using a conductivity detector. thermofisher.com This method allows for the separation of various organic and inorganic anions in a single run. thermofisher.com A significant advantage of IC is its ability to analyze samples with minimal preparation, often requiring only dilution and filtration. epa.gov
Table 3: Representative Ion Chromatography Conditions for Organic Acid Analysis
| Parameter | Condition | Rationale |
| Column | Anion-Exchange (e.g., Dionex IonPac AS11-HC) | High-capacity column designed for the separation of organic and inorganic anions. morana-rtd.com |
| Guard Column | Anion-Exchange (e.g., AG11-HC) | Protects the analytical column from contaminants. morana-rtd.com |
| Eluent | 4 mM Sodium Hydroxide (NaOH) | A simple isocratic eluent for separating monovalent organic acids. morana-rtd.com |
| Flow Rate | 1.5 mL/min | Provides rapid analysis with good resolution. morana-rtd.com |
| Detection | Suppressed Conductivity | Offers high sensitivity and specificity for ionic analytes by reducing background noise. thermofisher.com |
| Run Time | < 10 minutes | Allows for high-throughput analysis. |
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of molecules. For a novel or complex compound like this compound, advanced spectroscopic methods provide unambiguous confirmation of its chemical structure.
While one-dimensional (¹H and ¹³C) NMR provides fundamental structural information, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms. For N-substituted morpholine (B109124) derivatives, 2D NMR techniques are powerful tools for complete structural assignment. nih.govresearchgate.net
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, COSY spectra would show correlations between the geminal and vicinal protons on the morpholine ring, helping to confirm the ring structure.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This experiment would definitively link the methylene (B1212753) protons of the acetic acid side chain to the nitrogen atom of the morpholine ring and to the carbonyl carbons, confirming the N-substitution pattern. nih.govresearchgate.net
Table 4: Expected 2D NMR Correlations for this compound
| Proton Signal (¹H) | Expected COSY Correlations (with ¹H) | Expected HMBC Correlations (with ¹³C) |
| -CH₂- (Acetic Acid) | None | -C OOH, C =O (Ring), N -C (Ring) |
| -O-CH₂-C=O (Ring) | -C H₂-N- | C =O (Ring), C H₂-N-, -C OOH |
| -N-CH₂-C=O (Ring) | -C H₂-O- | C =O (Ring), C H₂-O-, -C H₂- (Acetic) |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary and, when used together, offer a comprehensive vibrational profile of the compound. nih.gov
FTIR Spectroscopy: This technique is particularly sensitive to polar bonds. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band from ~3300-2500 cm⁻¹), C-H stretching of the methylene groups (~2950 cm⁻¹), and strong, distinct absorptions for the three carbonyl (C=O) groups. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹, while the imide carbonyls would present as two bands (asymmetric and symmetric stretching) around 1770 cm⁻¹ and 1700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is sensitive to nonpolar and symmetric bonds. It would also detect the C=O and C-H stretching vibrations. The technique is often advantageous due to minimal interference from aqueous solvents. spectrabase.com Comparing the FTIR and Raman spectra can aid in the assignment of complex vibrational modes. nih.gov
Table 5: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| -COOH | O-H Stretch | 3300-2500 (Broad) | Weak / Not prominent |
| -COOH | C=O Stretch | ~1715 (Strong) | ~1715 (Medium) |
| Imide (-CO-N-CO-) | C=O Asymmetric Stretch | ~1770 (Strong) | ~1770 (Medium) |
| Imide (-CO-N-CO-) | C=O Symmetric Stretch | ~1700 (Very Strong) | ~1700 (Strong) |
| -CH₂- | C-H Stretch | ~2950 (Medium) | ~2950 (Strong) |
| -C-O-C- (Ether) | C-O Stretch | ~1100 (Strong) | ~1100 (Weak) |
Computational Approaches in the Study of 3,5 Dioxomorpholin 4 Yl Acetic Acid
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These methods are crucial for understanding the three-dimensional structure of (3,5-Dioxomorpholin-4-yl)acetic acid and how it interacts with its environment, particularly with biological macromolecules like proteins.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This technique is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound.
For this compound, molecular docking could be employed to screen a library of known protein structures to identify potential targets. The process involves placing the 3D structure of the compound into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.govscispace.com For instance, studies on similar heterocyclic structures, such as thiazolidinone derivatives, have successfully used docking to identify potential enzyme inhibitors. scispace.commdpi.com Docking simulations for this compound would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These insights are vital for understanding its mechanism of action and for designing more potent derivatives. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound against Hypothetical Protein Targets This table presents hypothetical data to illustrate the potential output of a molecular docking study.
| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.2 | Arg120, Tyr355, Ser530 |
| Aldose Reductase | 1US0 | -7.5 | Tyr48, His110, Trp111 |
| Carbonic Anhydrase II | 2CBA | -6.9 | His94, His96, Thr199 |
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior of this compound, both in isolation and in complex environments, such as in a solvent or bound to a protein. mdpi.com
An MD simulation of the this compound-protein complex, identified through docking, could be performed to assess its stability. nih.gov These simulations provide detailed information on how the compound and its target adapt to each other, the flexibility of the ligand in the binding pocket, and the role of solvent molecules in the interaction. nih.gov For related acetic acid systems, MD simulations have been used to investigate intermolecular structure formation and interactions in aqueous solutions. nih.gov Such studies on this compound would provide a more realistic and dynamic picture of the binding event, complementing the static view provided by molecular docking.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide highly accurate information about molecular geometry, energy, and reactivity. nih.gov
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be used to analyze the electronic structure of this compound. nih.gov These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate a molecular electrostatic potential (MEP) map.
The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, this information would identify the most likely sites for metabolic reactions or for forming non-covalent interactions with a biological target. For example, the carbonyl oxygens and the carboxylic acid group would likely be identified as key hydrogen bond acceptors and donors.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations This table presents hypothetical data to illustrate the potential output of a quantum chemical calculation.
| Property | Calculated Value |
|---|---|
| Energy of HOMO | -7.2 eV |
| Energy of LUMO | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.gov Quantum chemical calculations can be used to perform a systematic search of the conformational space by rotating the rotatable bonds, such as the one connecting the acetic acid moiety to the morpholine (B109124) ring. uc.pt
For each potential conformation, an energy minimization calculation is performed to find the most stable geometry. This process results in a potential energy surface that identifies the global minimum energy conformer (the most stable shape) and other low-energy local minima. uc.pt Understanding the preferred conformation is crucial, as it is often this specific shape that is recognized by a biological receptor. Studies on similar ring systems, such as 5-oxomorpholin-2-carboxylic acids, have utilized these methods to determine the relative configurations and spatial orientations of substituents. academie-sciences.fr
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. nih.gov For this compound, these methods can compute:
NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental NMR data to confirm the molecular structure and assign specific signals.
Infrared (IR) Spectra: Vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. This allows for the assignment of specific absorption bands to the vibrations of functional groups, such as the C=O stretches of the dioxo groups and the O-H and C=O stretches of the carboxylic acid.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum, providing insight into the molecule's chromophores. nih.gov
By comparing computationally predicted spectra with experimental results, researchers can gain a high degree of confidence in the structural characterization of this compound.
Despite a comprehensive search for computational studies on This compound , no specific in silico research focused on predicting the chemical and biological activities of this particular compound has been identified in the public domain.
Computational chemistry and biology offer a powerful suite of tools for the early assessment of novel chemical entities. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are routinely employed in drug discovery and chemical safety assessment to forecast the potential biological effects and pharmacokinetic profiles of molecules before they are synthesized and tested in a laboratory.
These in silico approaches rely on the principle that the structure of a molecule dictates its properties and biological interactions. By analyzing the structural features of a compound like this compound, it would be theoretically possible to predict a range of activities. For instance:
Prediction of Biological Targets: Algorithms could screen the structure against databases of known protein targets to identify potential binding partners, suggesting possible therapeutic applications or off-target effects.
Pharmacokinetic Profile (ADMET): Software could estimate properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity, which are crucial for the development of drug candidates.
Physicochemical Properties: Computational tools can accurately calculate fundamental properties such as logP (lipophilicity), pKa (acidity), aqueous solubility, and polar surface area, which influence a compound's behavior in biological systems.
However, the application of these predictive models to this compound has not been documented in available scientific literature. Consequently, there are no published research findings or data tables detailing its predicted chemical or biological activities to report at this time. Such an analysis would require a dedicated computational study to be performed.
Future Research Directions and Academic Applications of 3,5 Dioxomorpholin 4 Yl Acetic Acid
Synthesis of Advanced Functional Materials Incorporating the (3,5-Dioxomorpholin-4-yl)acetic Acid Motif
The this compound structure is a compelling candidate for the development of advanced functional materials, particularly in the realm of biodegradable polymers. The morpholine-2,5-dione (B184730) ring, a key component of the molecule, is known to be derivable from amino acids and can undergo polymerization to form polydepsipeptides, which are a class of poly(ester amide)s. nih.govresearchgate.net These polymers are of significant interest due to their combination of the favorable mechanical and thermal properties of polyamides with the biocompatibility and biodegradability of polyesters. nih.gov
Future research could focus on leveraging the bifunctional nature of this compound as a monomer. The carboxylic acid group provides a reactive handle for polymerization, while the heterocyclic ring can be opened to form a repeating ester-amide linkage. This could lead to the synthesis of novel biodegradable polymers with tailored properties. For instance, the incorporation of this motif could enhance the thermal stability or modify the degradation kinetics of the resulting polymer.
Furthermore, the pendant acetic acid group, if not involved in the main chain polymerization, could serve as a point for post-polymerization modification. This would allow for the attachment of various functional groups, such as bioactive molecules or cross-linking agents, to the polymer backbone. acs.org This approach could yield "smart" materials that respond to specific environmental stimuli or materials designed for specific applications in tissue engineering and drug delivery.
Table 1: Potential Functional Polymers Derived from this compound
| Polymer Type | Potential Monomer(s) | Polymerization Method | Potential Applications |
| Linear Polyesteramide | This compound | Ring-Opening Polymerization | Biodegradable plastics, medical sutures |
| Cross-linked Hydrogel | This compound, Diol cross-linker | Condensation Polymerization | Drug delivery, tissue engineering scaffolds |
| Functionalized Polymer | Poly[this compound] | Post-polymerization modification | Targeted drug delivery, biosensors |
Exploration of Novel Reaction Pathways and Methodologies
The synthesis of substituted morpholines is an active area of research in organic chemistry, with various methods being developed to create these valuable heterocyclic structures. nih.govrsc.orgorganic-chemistry.org The this compound molecule itself presents opportunities for exploring novel reaction pathways. For instance, the dicarbonyl functionality within the morpholine (B109124) ring could be a substrate for a range of chemical transformations, including selective reductions, additions, and condensations.
Future studies could investigate the diastereoselective or enantioselective synthesis of derivatives of this compound. Given the interest in chiral morpholines in medicinal chemistry, developing catalytic asymmetric methods to introduce substituents onto the morpholine ring would be a significant advancement. researchgate.net Furthermore, the N-acetic acid side chain offers a versatile anchor for solid-phase synthesis, enabling the construction of combinatorial libraries of morpholine derivatives for screening purposes.
Deeper Mechanistic Investigations into Biological Interactions at the Cellular and Sub-cellular Level
Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. researchgate.netresearchgate.net The this compound motif, by extension, warrants investigation into its potential biological activities and interactions.
Future research should aim to understand how this compound and its derivatives interact with biological macromolecules such as proteins and nucleic acids. tandfonline.com Molecular docking and simulation studies could predict potential binding targets, which could then be validated through in vitro biochemical and biophysical assays. For example, the rigidified, heterocyclic structure may be well-suited to fit into specific enzyme active sites or protein-protein interaction domains.
At the cellular level, studies could explore the uptake, distribution, and metabolism of this compound derivatives. Investigating their effects on cellular pathways, such as signaling cascades or metabolic processes, could uncover novel therapeutic applications. The acidic functionality might influence cell permeability and localization, aspects that are crucial for drug design.
Table 2: Illustrative Research Plan for Biological Interaction Studies
| Research Phase | Methodology | Objective |
| In Silico Screening | Molecular Docking, Pharmacophore Modeling | Identify potential protein targets. |
| In Vitro Validation | Enzyme Inhibition Assays, Surface Plasmon Resonance | Confirm binding affinity and functional effect. |
| Cellular Assays | Cell Viability Assays, Western Blotting | Determine cellular effects and mechanism of action. |
| Sub-cellular Localization | Fluorescence Microscopy (with tagged derivatives) | Identify intracellular distribution. |
Development of High-Throughput Screening Assays for Chemical Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for biological activity. rti.orgnih.govnih.gov The this compound scaffold can contribute to HTS in two primary ways: as a core structure in the chemical libraries being screened and as a tool in the development of novel screening assays.
Libraries of compounds based on the this compound motif could be synthesized and screened against a wide range of biological targets. The structural rigidity and defined stereochemistry of this scaffold make it an attractive starting point for fragment-based drug discovery and lead optimization.
Conversely, derivatives of this compound could be designed as probes or reporters for HTS assays. For example, the acetic acid group could be used to attach a fluorescent dye or a quencher. Such a probe could be designed to interact with a specific biological target, and a change in fluorescence upon binding could be used to screen for compounds that displace the probe. This would provide a sensitive and automatable readout for identifying "hit" compounds. nih.gov
Contribution to Fundamental Understanding of Heterocyclic Chemistry
Heterocyclic compounds form the largest and most diverse class of organic molecules and are of immense importance in chemistry, biology, and materials science. openmedicinalchemistryjournal.comderpharmachemica.com The study of this compound and its derivatives can contribute to the fundamental understanding of heterocyclic chemistry.
Investigations into the conformational analysis of the morpholine-3,5-dione (B1583248) ring would provide insights into the influence of the N-substituent on the ring's geometry and reactivity. The electronic properties of this heterocyclic system, including its aromaticity (or lack thereof) and the reactivity of the carbonyl groups, are also of fundamental interest.
Furthermore, exploring the participation of the this compound motif in various pericyclic reactions, metal-catalyzed cross-couplings, and other named reactions would expand the synthetic chemist's toolbox for manipulating this heterocyclic system. Understanding the structure-property relationships of this compound class will undoubtedly pave the way for its application in diverse areas of chemical science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3,5-Dioxomorpholin-4-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of substituted morpholine precursors with acetic acid derivatives under acidic or basic conditions. Key parameters include temperature (optimized between 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed reactions). Yield optimization requires monitoring via HPLC or LC-MS to track intermediate formation .
- Data Contradiction : Conflicting reports on optimal solvent systems (DMF vs. THF) may arise from differences in precursor solubility. Systematic solvent screening with dielectric constant analysis is recommended .
Q. How is the purity of this compound validated in synthetic batches?
- Methodology : Use a combination of:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
